1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Tetrahydroquinoline Derivatives in Therapeutics
Tetrahydroquinolines are recognized as 'privileged scaffolds' in medicinal chemistry, with a significant presence in natural compounds. Originally known for their neurotoxicity, certain tetrahydroquinoline derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents that may prevent Parkinsonism in mammals. This class of compounds has been explored for a variety of therapeutic activities, including anticancer, antimalarial, and central nervous system treatments. The FDA approval of trabectedin, a tetrahydroquinoline derivative, for soft tissue sarcomas highlights the potential of these compounds in drug discovery (Singh & Shah, 2017).
Urea Derivatives in Biosensing and Drug Development
Urea and its derivatives play a significant role in biosensing technologies and drug development. They are integral in the detection and quantification of urea concentrations, which is crucial in diagnosing and monitoring various health conditions. Urea biosensors utilize urease as a bioreceptor element, highlighting the compound's significance in medical diagnostics. The versatile chemical structure of urea derivatives allows for their application in various therapeutic contexts, including as modulators of biological targets such as kinases, enzymes, and receptors (Botewad et al., 2021; Jagtap et al., 2017).
properties
IUPAC Name |
1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14-6-3-10-8-11(4-5-13(10)18-14)17-15(20)16-9-12-2-1-7-21-12/h1-2,4-5,7-8H,3,6,9H2,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJLLAGAPMLYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
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